N-(2-METHYL-5-NITROPHENYL)-N'-(2-THIENYLCARBONYL)THIOUREA
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Overview
Description
N-(2-METHYL-5-NITROPHENYL)-N’-(2-THIENYLCARBONYL)THIOUREA is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYL-5-NITROPHENYL)-N’-(2-THIENYLCARBONYL)THIOUREA typically involves the reaction of 2-methyl-5-nitroaniline with 2-thiophenecarbonyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(2-METHYL-5-NITROPHENYL)-N’-(2-THIENYLCARBONYL)THIOUREA may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHYL-5-NITROPHENYL)-N’-(2-THIENYLCARBONYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiourea derivatives.
Scientific Research Applications
N-(2-METHYL-5-NITROPHENYL)-N’-(2-THIENYLCARBONYL)THIOUREA has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(2-METHYL-5-NITROPHENYL)-N’-(2-THIENYLCARBONYL)THIOUREA involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or disrupt cellular processes in microorganisms or cancer cells. The nitrophenyl and thienylcarbonyl groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-METHYL-5-NITROPHENYL)-N’-(2-FURANYLCARBONYL)THIOUREA: Similar structure but with a furan ring instead of a thiophene ring.
N-(2-METHYL-5-NITROPHENYL)-N’-(2-PYRIDYLCARBONYL)THIOUREA: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
N-(2-METHYL-5-NITROPHENYL)-N’-(2-THIENYLCARBONYL)THIOUREA is unique due to the presence of the thienylcarbonyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds.
Properties
IUPAC Name |
N-[(2-methyl-5-nitrophenyl)carbamothioyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S2/c1-8-4-5-9(16(18)19)7-10(8)14-13(20)15-12(17)11-3-2-6-21-11/h2-7H,1H3,(H2,14,15,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBRSLXQXGMPKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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